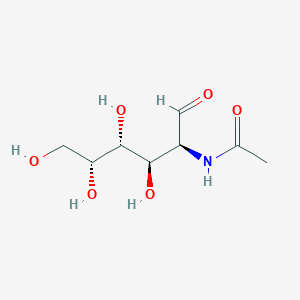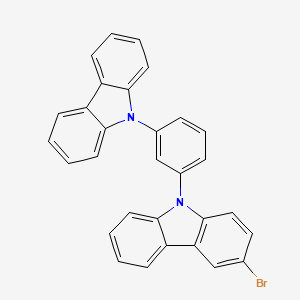
13,17,21-Trimethyltritriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,17,21-Trimethyltritriacontane is a chemical compound with the molecular formula C36H74 and a molecular weight of 506.97 g/mol . It is a long-chain hydrocarbon, specifically a diterpenoid, which is a type of compound commonly found in nature . This compound is characterized by its three methyl groups attached to the 13th, 17th, and 21st carbon atoms of the tritriacontane backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13,17,21-Trimethyltritriacontane typically involves the alkylation of tritriacontane with methylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using similar catalysts and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
13,17,21-Trimethyltritriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon (Pd/C) to remove double bonds or other unsaturated groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Chlorine (Cl2), bromine (Br2) with appropriate catalysts
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids
Reduction: Formation of saturated hydrocarbons
Substitution: Formation of halogenated hydrocarbons
Aplicaciones Científicas De Investigación
13,17,21-Trimethyltritriacontane has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, waxes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 13,17,21-Trimethyltritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in biological membranes or its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Tritriacontane: The parent hydrocarbon without the methyl groups.
13,17,21-Trimethylpentatriacontane: A similar compound with a longer carbon chain.
13,17,21-Trimethylnonatriacontane: Another similar compound with a different carbon chain length.
Uniqueness
13,17,21-Trimethyltritriacontane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of methylation on long-chain hydrocarbons and their applications in various fields .
Propiedades
Número CAS |
58668-38-5 |
|---|---|
Fórmula molecular |
C36H74 |
Peso molecular |
507.0 g/mol |
Nombre IUPAC |
13,17,21-trimethyltritriacontane |
InChI |
InChI=1S/C36H74/c1-6-8-10-12-14-16-18-20-22-24-28-34(3)30-26-32-36(5)33-27-31-35(4)29-25-23-21-19-17-15-13-11-9-7-2/h34-36H,6-33H2,1-5H3 |
Clave InChI |
VPNSAYIYZOPVGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
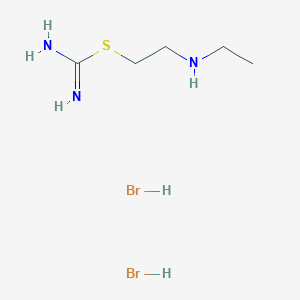
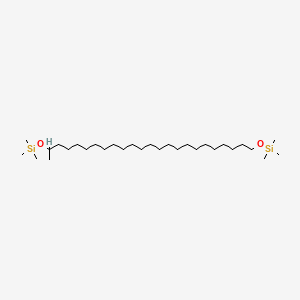
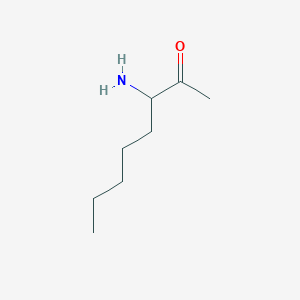
![Spiro[2.2]pentane-1-carbohydrazide](/img/structure/B13965748.png)
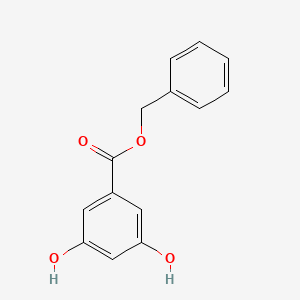
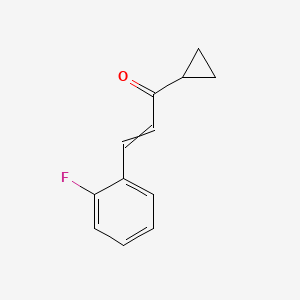
![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
